N-(3-chloro-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide
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Overview
Description
N-(3-chloro-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide is a complex organic compound that features a unique tricyclic structure. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
The synthesis of N-(3-chloro-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide typically involves a multi-step process. One common method includes the palladium-catalyzed direct C–H bond functionalization to build the tricyclic scaffold . The reaction conditions often involve the use of various (hetero)aryl iodides and palladium catalysts to achieve the desired functionalization at the C-2 position of the oxazole unit . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scalability and cost-effectiveness.
Chemical Reactions Analysis
N-(3-chloro-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, palladium-catalyzed reactions can yield various substituted derivatives .
Scientific Research Applications
N-(3-chloro-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide has been studied for its potential anticancer activity. Derivatives of this compound have shown promising results against various human cancer cell lines, including breast cancer, lung cancer, colon cancer, and ovarian cancer . Additionally, it has applications in the synthesis of novel heterocyclic compounds with potential biological activities .
Mechanism of Action
The mechanism of action of N-(3-chloro-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound’s tricyclic structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition of cancer cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
N-(3-chloro-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide can be compared with other similar compounds, such as:
- 4-chloro-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide
- N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-N’-(3-methoxybenzoyl)thiourea
These compounds share structural similarities but differ in their specific functional groups and biological activities. The unique tricyclic structure of this compound contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C15H12ClN3O2 |
---|---|
Molecular Weight |
301.73 g/mol |
IUPAC Name |
N-[3-chloro-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]propanamide |
InChI |
InChI=1S/C15H12ClN3O2/c1-2-13(20)18-9-5-6-10(11(16)8-9)15-19-14-12(21-15)4-3-7-17-14/h3-8H,2H2,1H3,(H,18,20) |
InChI Key |
AVINRYLCYUKQNU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)C2=NC3=C(O2)C=CC=N3)Cl |
Origin of Product |
United States |
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